molecular formula C11H13FO2 B13595108 (1S)-1-(4-fluorophenyl)propylacetate

(1S)-1-(4-fluorophenyl)propylacetate

Cat. No.: B13595108
M. Wt: 196.22 g/mol
InChI Key: VGONXVXXUMHENH-NSHDSACASA-N
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Description

(1S)-1-(4-Fluorophenyl)propylacetate is a chiral ester derivative characterized by a propylacetate backbone attached to a 4-fluorophenyl group in the (S)-configuration. For instance, Ezetimibe Hydroxy Glucuronide (CAS 536709-33-8) shares the 4-fluorophenyl motif and is a metabolite of the cholesterol-lowering drug ezetimibe .

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

[(1S)-1-(4-fluorophenyl)propyl] acetate

InChI

InChI=1S/C11H13FO2/c1-3-11(14-8(2)13)9-4-6-10(12)7-5-9/h4-7,11H,3H2,1-2H3/t11-/m0/s1

InChI Key

VGONXVXXUMHENH-NSHDSACASA-N

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)F)OC(=O)C

Canonical SMILES

CCC(C1=CC=C(C=C1)F)OC(=O)C

Origin of Product

United States

Preparation Methods

Asymmetric Alkylation and Esterification

A key approach involves asymmetric alkylation of 4-fluorophenyl derivatives followed by acetylation. This method is often based on chiral auxiliaries or catalysts to induce stereoselectivity.

Example Process:

  • Starting from 4-fluorobenzaldehyde, perform an asymmetric addition of a propyl nucleophile or equivalent to form (S)-1-(4-fluorophenyl)propanol.
  • Protect or convert the alcohol to the acetate ester by reaction with acetic anhydride or acetyl chloride under mild conditions.

Typical conditions:

Step Reagents/Conditions Yield (%) Notes
Asymmetric addition Chiral catalyst (e.g., Evans auxiliary), base 70-90 High enantiomeric excess achievable
Esterification Acetic anhydride, pyridine, RT to reflux 85-95 Mild conditions preserve stereochemistry

Use of Chiral Amino Acid Derivatives (Evans Method)

The Evans asymmetric alkylation method can be adapted for 4-fluorophenyl substrates:

  • Synthesize (S)-4-fluorophenylglycine derivatives.
  • Convert to chiral oxazolidinone intermediates.
  • Perform alkylation at the α-position with propyl halides.
  • Hydrolyze and acetylate to yield the target ester.

This multi-step method provides excellent stereocontrol but involves several protection and deprotection steps, making it more suitable for laboratory-scale synthesis.

Resolution of Racemic Mixtures

An alternative is to synthesize racemic 1-(4-fluorophenyl)propanol or its derivatives and then resolve the enantiomers.

Resolution Using Chiral Acids

  • Racemic alcohol is reacted with chiral acids such as (−)-3-bromocamphor-8-sulphonic acid to form diastereomeric salts.
  • These salts are separated by crystallization.
  • The desired (S)-alcohol is liberated and converted to the acetate.

Advantages:

  • Avoids complex asymmetric catalysis.
  • Scalable for industrial production.

Disadvantages:

  • Requires large quantities of chiral resolving agents.
  • May involve additional waste and cost.

Specific Synthetic Example from Patent Literature

A detailed process described in patent US6177564B1 outlines the preparation of related 4-fluorophenyl compounds, which can be adapted for (1S)-1-(4-fluorophenyl)propylacetate synthesis:

Step Description Reagents/Conditions Yield/Notes
1 Reaction of 4-fluorobenzaldehyde with sodium metabisulfite and sodium cyanide to form cyanohydrin Methanol/water solvent, 20-40 °C Intermediate 1-cyano-1-(4-fluorophenyl)methanol
2 Reaction with N-benzylethanolamine to form amino alcohol intermediate Methanol/water, 20-40 °C In situ reaction preferred
3 Cyclization with strong acid (e.g., HCl gas) to form oxazinone ring 30-40 °C, acid catalysis High conversion
4 Hydrolysis and acetylation to yield (S)-acetate ester Acetic anhydride or acetyl chloride, pyridine Final product with stereochemical integrity

This process emphasizes mild conditions, in situ reactions to improve yield and purity, and control of stereochemistry by starting from chiral intermediates.

Analytical Data and Reaction Monitoring

Typical characterization methods used to confirm the successful preparation and stereochemistry of this compound include:

Technique Purpose Typical Data/Notes
1H-NMR Structure verification Aromatic protons at δ ~7.0-7.5 ppm; chiral center proton as multiplet
19F-NMR Confirm fluorine substitution Signal around δ -115 to -120 ppm
Chiral HPLC Enantiomeric excess (ee) >95% ee desired
Mass Spectrometry Molecular weight confirmation M+ peak consistent with C11H13FO2
IR Spectroscopy Ester functional group presence Strong C=O stretch near 1735 cm-1

Summary Table of Preparation Methods

Method Starting Material Key Reagents Stereocontrol Approach Yield (%) Scale Suitability Notes
Asymmetric Alkylation 4-Fluorobenzaldehyde Chiral catalyst, propyl halide, acetic anhydride Chiral auxiliary or catalyst 70-90 Lab to pilot scale High enantiomeric purity achievable
Resolution of Racemate Racemic 1-(4-fluorophenyl)propanol (−)-3-Bromocamphor-8-sulphonic acid, acetic anhydride Diastereomeric salt formation 50-70 Industrial scale Requires resolving agent, additional steps
Cyanohydrin Intermediate Route 4-Fluorobenzaldehyde Sodium metabisulfite, sodium cyanide, acid catalysis Chiral intermediates via amino alcohol 60-80 Industrial scale Multi-step but robust, scalable

Research Discoveries and Optimization Insights

  • The use of mild bases like sodium hydride in dry tetrahydrofuran (THF) at low temperatures improves selectivity in alkylation steps.
  • Acid-catalyzed cyclization steps are optimized by controlling temperature (30-40 °C) and acid strength to avoid racemization.
  • In situ reactions without intermediate isolation enhance yield and reduce impurities.
  • Chiral HPLC monitoring is critical for process control to ensure enantiomeric purity.
  • Recent advances focus on reducing hazardous reagents (e.g., cyanides) and improving green chemistry metrics.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-fluorophenyl)propyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of (1S)-1-(4-fluorophenyl)propanoic acid or (1S)-1-(4-fluorophenyl)propanone.

    Reduction: Formation of (1S)-1-(4-fluorophenyl)propanol.

    Substitution: Formation of various substituted esters or ethers depending on the nucleophile used.

Scientific Research Applications

(1S)-1-(4-fluorophenyl)propyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4-fluorophenyl)propyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of (1S)-1-(4-Fluorophenyl)propylacetate and Related Compounds
Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications
This compound Propylacetate 4-Fluorophenyl (S-configuration) Chiral intermediate, potential metabolite
Ezetimibe Hydroxy Glucuronide β-D-glucopyranosiduronic acid 4-Fluorophenyl, azetidinyl, hydroxyphenyl Metabolite of ezetimibe
Compound 4 () Thiazole-pyrazole hybrid 4-Chlorophenyl, 4-fluorophenyl, triazole Crystalline material (P¯I symmetry)
Compound 5 () Thiazole-pyrazole hybrid 4-Fluorophenyl (two groups), triazole Isostructural with Compound 4
MDMB-FUBINACA () Indazole-carboxamide 4-Fluorophenylmethyl, methyl ester Synthetic cannabinoid

Key Observations :

  • Electronic Effects: The 4-fluorophenyl group in this compound increases lipophilicity compared to non-fluorinated analogs, similar to the glucuronide metabolite in .
  • Steric and Conformational Influence : Compounds 4 and 5 () exhibit planar conformations with perpendicular fluorophenyl groups, suggesting that steric bulk from substituents can dictate molecular packing in crystalline states . In contrast, the simpler propylacetate backbone of the target compound may favor flexibility.

Physicochemical and Crystallographic Properties

Table 2: Comparative Physicochemical Data (Inferred)
Compound Name Solubility (Polar Solvents) Melting Point (°C) Crystallographic System
This compound Moderate (DMF, acetone) Not reported Likely monoclinic/orthorhombic
Compounds 4 & 5 () High in DMF >200 Triclinic (P¯I symmetry)
MDMB-FUBINACA () Low (lipophilic solvents) Not reported Not determined

Insights :

  • The acetate group in the target compound may enhance solubility in polar aprotic solvents compared to MDMB-FUBINACA, which has a lipophilic indazole-carboxamide core .
  • Crystallographic data for Compounds 4 and 5 () demonstrate the role of fluorophenyl groups in stabilizing crystal lattices via π-π interactions, a feature that may extend to the target compound if crystallized .

Q & A

Basic: What synthetic methodologies are recommended for preparing (1S)-1-(4-fluorophenyl)propylacetate with high enantiomeric purity?

Methodological Answer:

  • Grignard Reaction : Start with (4-fluorophenyl)magnesium bromide in THF at 0°C to room temperature for nucleophilic addition to a chiral propyl precursor. Enantioselectivity can be enhanced using chiral auxiliaries or catalysts .
  • Chiral Resolution : Post-synthesis, employ chiral HPLC (e.g., using a cellulose-based column) with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to separate enantiomers .
  • Stereochemical Confirmation : Validate enantiomeric purity via polarimetry and compare optical rotation with literature values. Use 19F^{19}\text{F} NMR to confirm fluorine substitution patterns .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • HPLC Analysis : Utilize a C18 column with a methanol/sodium acetate buffer (65:35 v/v, pH 4.6) mobile phase. Monitor at 254 nm for acetoxyl group detection .
  • LC-MS/MS : For trace impurity analysis, employ a triple quadrupole system in MRM mode targeting molecular ions (e.g., m/z 224.1 → 180.9 for fluorophenyl fragments) .
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR in CDCl3_3 to confirm propyl chain connectivity. 19F^{19}\text{F} NMR at 470 MHz resolves para-fluorine coupling (δ ≈ -115 ppm) .

Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling steps. Optimize ligand-to-metal ratios (e.g., 1:1.2) to reduce side-product formation .
  • Temperature Gradients : For esterification, use a stepwise protocol: 0°C for initial activation (e.g., MsCl addition), then room temperature for 12 hours to maximize conversion .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane (1:4) to isolate intermediates. Confirm purity via TLC (Rf_f ≈ 0.3 under UV 254 nm) .

Advanced: How should researchers resolve contradictions in biological activity data for fluorophenyl derivatives like this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare bioactivity of the target compound with analogs (e.g., methyl vs. ethyl esters) using standardized assays (e.g., IC50_{50} in enzyme inhibition) .
  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Adjust fluorine substitution to block oxidative degradation pathways .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors. Validate with experimental IC50_{50} correlations .

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Store in sodium acetate buffer (pH 4.6) to prevent ester hydrolysis. Avoid alkaline conditions (pH > 8), which degrade the acetoxyl group within 24 hours .
  • Thermal Stability : Conduct accelerated stability testing at 40°C for 4 weeks. Monitor degradation via HPLC; degradation products include 4-fluorophenylpropanol (Rf_f ≈ 0.5) .

Advanced: How can computational modeling guide the design of fluorophenyl-containing analogs with enhanced pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use QikProp to calculate logP (target 2.5–3.5) and polar surface area (<90 Å2^2) for blood-brain barrier penetration .
  • Quantum Mechanics (QM) : Perform DFT calculations (B3LYP/6-31G*) to optimize the fluorophenyl-propylacetate conformation. Identify low-energy rotamers for docking .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability with target proteins (e.g., COX-2). Analyze RMSD (<2.0 Å) for stable interactions .

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